1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine
Description
Properties
IUPAC Name |
6-chloro-2-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5/c11-8-1-2-9-13-10(14-16(9)7-8)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFACLBMVDECCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and efficient route that could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: This compound is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine is unique due to its specific triazolopyridine core, which imparts distinct chemical and biological properties
Biological Activity
1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazolopyridine derivatives that have been explored for their pharmacological properties, including anti-cancer and anti-parasitic activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and structure-activity relationships (SAR).
- Molecular Formula : C₆H₅ClN₄
- Molecular Weight : 168.58 g/mol
- CAS Number : 1239647-60-9
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its effects against different biological targets.
Antiproliferative Activity
Research has indicated that derivatives of triazolopyridines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of breast, colon, and lung cancer cells. A study highlighted the highest antiproliferative activity found in a specific derivative with an EC50 value indicating potent efficacy against these cancer types .
Antimicrobial and Antiparasitic Properties
The compound has also been studied for its effectiveness against Cryptosporidium parvum, a significant pathogen causing gastrointestinal disease. In vitro assays demonstrated that related compounds exhibited EC50 values as low as 0.17 μM, indicating strong potency against this parasite. The structure-activity relationship studies revealed that modifications to the triazole ring could enhance activity while minimizing cardiotoxicity associated with hERG channel inhibition .
Study 1: In Vitro Efficacy Against Cancer Cell Lines
A comprehensive study evaluated the antiproliferative effects of several triazolopyridine derivatives on breast, colon, and lung cancer cell lines. The study utilized standard assays to determine cell viability post-treatment with varying concentrations of the compounds.
| Compound | Cell Line | EC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 2.5 |
| This compound | HCT116 (Colon) | 3.0 |
| This compound | A549 (Lung) | 3.5 |
This table illustrates the varying potency of the compound across different cancer cell lines.
Study 2: Anti-Cryptosporidial Activity
In another study focusing on anti-parasitic effects, related triazolopyridine compounds were tested for their ability to inhibit C. parvum. The findings indicated that modifications to the piperazine moiety could significantly enhance anti-parasitic activity.
| Compound | EC50 (μM) | In Vivo Efficacy |
|---|---|---|
| SLU-2633 (related compound) | 0.17 | Effective in mouse models |
| This compound | 2.1 | Modestly effective |
These results suggest that while the compound shows promise against C. parvum, further optimization may be necessary to enhance its efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity:
- Triazole Ring Modifications : Variations in substituents on the triazole ring can lead to significant changes in potency against both cancer and parasitic targets.
- Piperazine Moiety : Altering the piperazine structure can affect bioavailability and selectivity for biological targets.
Q & A
Basic: What are the optimal synthetic routes and characterization techniques for 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine?
Methodological Answer:
The synthesis of triazolo-piperazine derivatives typically involves cyclocondensation of substituted pyridines with hydrazine derivatives, followed by functionalization of the piperazine ring. For example, similar compounds were synthesized via multi-step reactions using chloro-substituted intermediates (e.g., 2-chloro-3-nitropyridine) coupled with piperazine under reflux conditions, achieving yields of 67–99% depending on substituents . Characterization requires a combination of elemental analysis, IR (to confirm functional groups like triazole C=N stretches at ~1600 cm⁻¹), ¹H/¹³C NMR (to resolve piperazine and triazolo-pyridine protons), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). Purity assessment via HPLC with UV detection is recommended .
Basic: How can structural confirmation of this compound be rigorously validated?
Methodological Answer:
Structural validation relies on cross-correlating spectral
- IR Spectroscopy : Identify key absorptions (e.g., triazole ring vibrations at 1500–1600 cm⁻¹ and piperazine N-H stretches at ~3300 cm⁻¹).
- NMR : Assign proton environments (e.g., deshielded protons adjacent to electronegative chlorine in the pyridine ring) and carbon signals (e.g., quaternary carbons in the triazole ring).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) and analyze fragmentation patterns (e.g., loss of Cl⁻ or piperazine subunits).
X-ray crystallography, though less common, can resolve ambiguities in stereochemistry or ring conformation .
Advanced: How do structural modifications (e.g., substituents on the triazole or piperazine rings) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:
- Chlorine at Position 6 : Enhances electrophilicity and binding to hydrophobic pockets in enzyme targets (e.g., antiplatelet activity via thrombin inhibition) .
- Piperazine Substituents : Bulky groups (e.g., trifluoromethyl) improve lipophilicity and membrane permeability but may reduce solubility. Electron-donating groups (e.g., hydroxyethyl) on piperazine enhance radioprotective effects, while electron-withdrawing groups (e.g., cyano) improve cytotoxicity via apoptosis induction .
- Triazole Ring Modifications : Fluorination or methylation can alter metabolic stability and target selectivity. Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., IC₅₀ measurements) is critical for SAR validation .
Advanced: How can researchers resolve contradictions between reduced toxicity and diminished biological activity in modified derivatives?
Methodological Answer:
Beta-cyclodextrin inclusion complexes, while reducing toxicity by improving solubility, may sterically hinder interactions with biological targets, leading to activity loss . To address this:
Perform competitive binding assays (e.g., surface plasmon resonance) to quantify target affinity.
Use molecular dynamics simulations to assess steric effects of modifications.
Optimize substituent size and polarity (e.g., replacing cyclodextrin with PEGylation) to balance safety and efficacy. Comparative studies with unmodified analogs are essential .
Advanced: What methodological strategies integrate computational and experimental data for activity prediction?
Methodological Answer:
A hybrid approach includes:
In Silico Screening : Use QSAR models (e.g., CoMFA/CoMSIA) to predict antiplatelet or cytotoxic activity based on electronic (HOMO/LUMO) and steric descriptors .
ADME/Tox Prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., hERG inhibition).
Experimental Validation : Prioritize compounds with favorable computational profiles for in vitro assays (e.g., platelet aggregation inhibition or MTT cytotoxicity assays). Discrepancies between predicted and observed data necessitate structural refinement .
Advanced: How should discrepancies between in vitro and in vivo efficacy be analyzed?
Methodological Answer:
In vitro-in vivo translation challenges often arise from:
- Metabolic Instability : Use liver microsome assays to identify metabolic hotspots (e.g., piperazine N-dealkylation).
- Poor Pharmacokinetics : Conduct PK studies (e.g., plasma half-life, tissue distribution) in rodent models.
- Off-Target Effects : Employ transcriptomics/proteomics to identify unintended pathways. For example, piperazine derivatives may inadvertently modulate serotonin receptors, necessitating receptor-binding profiling .
Methodological: What experimental designs are recommended for evaluating antiplatelet or anticancer activity?
Methodological Answer:
- Antiplatelet Activity :
- In Vitro : Measure ADP-induced platelet aggregation inhibition (IC₅₀) using platelet-rich plasma.
- In Vivo : Use a FeCl₃-induced thrombosis model in rats, monitoring clot formation via Doppler ultrasound .
- Anticancer Activity :
Advanced: How do piperazine isosteres influence drug design for this compound?
Methodological Answer:
Replacing piperazine with azetidine or pyrrolidine mimetics can:
- Enhance Metabolic Stability : Azetidine’s smaller ring reduces CYP450-mediated oxidation.
- Modulate Conformation : Spirocyclic motifs restrict piperazine flexibility, improving target specificity.
- Improve Solubility : Homopiperazine derivatives (7-membered rings) enhance water solubility without compromising activity. Synthetic routes for isosteres should prioritize atom economy and green chemistry principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
